molecular formula C18H26BNO4 B13721718 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone

1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone

Cat. No.: B13721718
M. Wt: 331.2 g/mol
InChI Key: KHVBSOIHTQXNKF-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone is a complex organic compound featuring a pyrrolidine ring, a phenoxy group, and a dioxaborolane moiety

Preparation Methods

The synthesis of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone typically involves multiple steps. One common approach is to start with the preparation of the phenoxy intermediate, followed by the introduction of the pyrrolidine and dioxaborolane groups. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of biological systems and interactions due to its unique structure.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone involves its interaction with molecular targets through its functional groups. The pyrrolidine ring and dioxaborolane moiety play crucial roles in binding to specific enzymes or receptors, thereby modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(Pyrrolidin-1-yl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethanone stands out due to its unique combination of functional groups. Similar compounds include those with pyrrolidine or dioxaborolane moieties, but the presence of both in a single molecule provides distinct reactivity and application potential.

Properties

Molecular Formula

C18H26BNO4

Molecular Weight

331.2 g/mol

IUPAC Name

1-pyrrolidin-1-yl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanone

InChI

InChI=1S/C18H26BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-7-9-15(12-14)22-13-16(21)20-10-5-6-11-20/h7-9,12H,5-6,10-11,13H2,1-4H3

InChI Key

KHVBSOIHTQXNKF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)N3CCCC3

Origin of Product

United States

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